(2S)-6-Methyl-5-hepten-2-amine

Pharmaceutical Impurity Profiling Chiral Chromatography Analytical Method Validation

(2S)-6-Methyl-5-hepten-2-amine (CAS 911848-36-7) is a chiral aliphatic amine, the (S)-enantiomer of 6-methyl-5-hepten-2-amine, with the molecular formula C8H17N and a molecular weight of 127.23 g/mol. It is characterized by a primary amine group and a carbon-carbon double bond in its heptene backbone.

Molecular Formula C8H17N
Molecular Weight 127.23 g/mol
CAS No. 911848-36-7
Cat. No. B12710472
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-6-Methyl-5-hepten-2-amine
CAS911848-36-7
Molecular FormulaC8H17N
Molecular Weight127.23 g/mol
Structural Identifiers
SMILESCC(CCC=C(C)C)N
InChIInChI=1S/C8H17N/c1-7(2)5-4-6-8(3)9/h5,8H,4,6,9H2,1-3H3/t8-/m0/s1
InChIKeyLINQVIAARQIDQJ-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2S)-6-Methyl-5-hepten-2-amine (CAS 911848-36-7): Chiral Amine for Specialized Synthesis and Analytical Reference Standards


(2S)-6-Methyl-5-hepten-2-amine (CAS 911848-36-7) is a chiral aliphatic amine, the (S)-enantiomer of 6-methyl-5-hepten-2-amine, with the molecular formula C8H17N and a molecular weight of 127.23 g/mol [1]. It is characterized by a primary amine group and a carbon-carbon double bond in its heptene backbone. This compound is recognized as a specific stereoisomer and is cataloged in the FDA Global Substance Registration System with the Unique Ingredient Identifier (UNII) EY2NF6S6K4 [1]. It serves as a key intermediate, impurity marker, or specialized reagent where stereochemical configuration is critical for activity or analytical identification.

Why (2S)-6-Methyl-5-hepten-2-amine Cannot Be Substituted with its Racemate or (2R)-Enantiomer


Substitution of (2S)-6-Methyl-5-hepten-2-amine (CAS 911848-36-7) with its racemic mixture (CAS 22462-79-9) or the (2R)-enantiomer (CAS 1138544-97-4) is scientifically unsound due to the principle of stereospecificity in both biological systems and analytical methods. In pharmaceutical applications, different enantiomers often exhibit distinct interactions with chiral biological targets, leading to differences in pharmacological activity, metabolic pathways, and potential toxicity. In analytical chemistry, the racemic mixture is defined and utilized as Heptaminol EP Impurity A , a specific reference standard for detecting a known contaminant; using the pure (2S)-enantiomer as a substitute would invalidate a method's specificity and accuracy for impurity profiling. Thus, the unique stereochemistry of the (2S)-enantiomer is a non-interchangeable feature.

Quantitative Differentiation Guide for (2S)-6-Methyl-5-hepten-2-amine


Stereochemical Purity: (2S)-Enantiomer vs. Racemate (CAS 22462-79-9) as Analytical Standard

The (2S)-6-Methyl-5-hepten-2-amine (CAS 911848-36-7) is a single, well-defined stereoisomer, in contrast to the racemic mixture (2RS)-6-Methylhept-5-en-2-amine (CAS 22462-79-9) . The racemate is specifically designated as Heptaminol EP Impurity A . The use of the pure (2S)-enantiomer allows for unambiguous identification and quantification via chiral analytical methods, which is not possible when using the racemic mixture. This is essential for establishing the enantiomeric purity of drug substances or confirming the identity of a specific stereoisomer in a research sample.

Pharmaceutical Impurity Profiling Chiral Chromatography Analytical Method Validation

Differentiation from the (2R)-Enantiomer (CAS 1138544-97-4) via Stereochemistry

The (2S)-enantiomer (CAS 911848-36-7) is the stereochemical opposite of the (2R)-enantiomer (CAS 1138544-97-4) . While both share the same physicochemical properties (e.g., molecular weight of 127.23 g/mol) , their three-dimensional arrangement is non-superimposable. This difference can lead to distinct interactions with chiral biological targets or reagents. In medicinal chemistry, selecting the correct enantiomer is paramount, as the undesired enantiomer can be inactive or even exhibit adverse effects. For a researcher investigating structure-activity relationships (SAR) or developing a stereospecific synthesis, the choice between these two compounds is not arbitrary.

Asymmetric Synthesis Chiral Resolution Medicinal Chemistry

Procurement as a Defined (S)-Enantiomer vs. its Non-Specific Racemate

Procurement of (2S)-6-Methyl-5-hepten-2-amine (CAS 911848-36-7) ensures the acquisition of a specific, chirally pure (or enriched) chemical entity . This contrasts with the more commonly available and less expensive racemate (CAS 22462-79-9) , which is a mixture of enantiomers. The (S)-enantiomer's distinct CAS number and UNII (EY2NF6S6K4) [1] provide a level of traceability and specificity required for research involving intellectual property, regulatory submissions, or precise mechanistic studies. Using the racemate in place of the pure enantiomer can introduce an uncontrolled variable that may confound experimental results or fail to meet the defined specifications of a patented synthetic route.

Chemical Procurement Compound Management Pharmaceutical Intermediates

Strategic Application Scenarios for (2S)-6-Methyl-5-hepten-2-amine


Use as a Pure Enantiomeric Standard in Chiral Method Development for Impurity Profiling

In pharmaceutical quality control, (2S)-6-Methyl-5-hepten-2-amine is essential for developing and validating chiral HPLC or GC methods to detect and quantify the specific (S)-enantiomer in active pharmaceutical ingredients (APIs) or as a related substance. Its use as a pure standard is necessary to distinguish it from the (R)-enantiomer and the racemate (Heptaminol EP Impurity A) , enabling accurate assessment of stereochemical purity in drug batches.

Building Block for the Stereoselective Synthesis of Bioactive Molecules

As a chiral primary amine, (2S)-6-Methyl-5-hepten-2-amine serves as a valuable synthon in medicinal chemistry for constructing more complex, stereochemically-defined molecules . Its defined (S)-configuration can be transferred to new stereocenters in downstream products, allowing researchers to explore structure-activity relationships (SAR) where the spatial orientation of the molecule is critical for target binding or biological function.

Investigating Enantiomer-Specific Metabolism or Toxicology

In drug metabolism and pharmacokinetic (DMPK) studies, (2S)-6-Methyl-5-hepten-2-amine can be used as a probe to investigate stereoselective metabolism. Since the racemate is a known metabolite of the drug Isometheptene in human urine , the pure (S)-enantiomer is required to delineate the specific metabolic fate, enzymatic pathways, and potential toxicological profile of this individual stereoisomer, which may differ from its (R)-counterpart or the racemic mixture.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for (2S)-6-Methyl-5-hepten-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.